molecular formula C10H15NO B7783262 Carvoxime CAS No. 55658-55-4

Carvoxime

Cat. No.: B7783262
CAS No.: 55658-55-4
M. Wt: 165.23 g/mol
InChI Key: JOAADLZWSUDMHZ-KHPPLWFESA-N
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Description

Carvoxime is an organic compound with the molecular formula C₁₀H₁₅NO. It is a derivative of carvone, a naturally occurring terpenoid found in essential oils such as caraway and spearmint. This compound is known for its chiral properties, existing in both laevorotatory and dextrorotatory forms .

Preparation Methods

Carvoxime can be synthesized through several methods. One common synthetic route involves the reaction of carvone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. This reaction typically occurs under reflux conditions in an alcohol solvent like ethanol . Industrial production methods often involve the hydrogenation of this compound in the presence of a selectively poisoned catalyst, such as noble metals supported on inorganic materials .

Chemical Reactions Analysis

Carvoxime undergoes various chemical reactions, including:

Common reagents used in these reactions include oxalic acid, hydroxylamine hydrochloride, and noble metal catalysts. The major products formed from these reactions are typically carvone and its derivatives .

Mechanism of Action

The mechanism of action of carvoxime involves its conversion to carvone through various chemical reactions. In biological systems, this compound can be metabolically activated in the skin, leading to its sensitizing effects . The molecular targets and pathways involved in this process are still under investigation, but it is believed to interact with skin enzymes to form reactive intermediates.

Comparison with Similar Compounds

Carvoxime is similar to other oxime compounds, such as camphoroxime. its unique chiral properties and its derivation from carvone set it apart . Similar compounds include:

    Camphoroxime: Another oxime with chiral properties.

    Benzaldoxime: An oxime derived from benzaldehyde.

    Acetoxime: An oxime derived from acetone.

This compound’s ability to form mixed crystals with its enantiomers is a distinctive feature that is not commonly observed in other oxime compounds .

Properties

CAS No.

55658-55-4

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

(NZ)-N-(2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene)hydroxylamine

InChI

InChI=1S/C10H15NO/c1-7(2)9-5-4-8(3)10(6-9)11-12/h4,9,12H,1,5-6H2,2-3H3/b11-10-

InChI Key

JOAADLZWSUDMHZ-KHPPLWFESA-N

Isomeric SMILES

CC\1=CCC(C/C1=N/O)C(=C)C

SMILES

CC1=CCC(CC1=NO)C(=C)C

Canonical SMILES

CC1=CCC(CC1=NO)C(=C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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